N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide
Overview
Description
Preparation Methods
The synthesis of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide involves several steps. The primary synthetic route includes the bromination of acetyl groups followed by amide formation. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, thereby modifying their function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide can be compared with similar compounds such as:
N-{4-[(2-Chloroacetyl)amino]phenyl}-3-methylbutanamide: Similar structure but with a chlorine atom instead of bromine.
N-{4-[(2-Iodoacetyl)amino]phenyl}-3-methylbutanamide: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and applications in proteomics research .
Properties
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]phenyl]-3-methylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-9(2)7-12(17)15-10-3-5-11(6-4-10)16-13(18)8-14/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQCQVJNHBFQRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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